N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
Description
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an oxadiazole ring, and a benzamide moiety
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-2-28-18-10-7-16(13-22-18)20-24-19(29-25-20)14-23-21(27)15-5-8-17(9-6-15)26-11-3-4-12-26/h3-13H,2,14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUSMDODTGKOBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common approach includes the formation of the oxadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the pyridine and benzamide groups under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents on the pyridine or benzamide rings.
Scientific Research Applications
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Researchers explore its potential as a drug candidate for various diseases due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives, pyridine-containing molecules, and oxadiazole-based compounds. Examples include:
- N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)benzamide
- 3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazole
- 4-(1H-pyrrol-1-yl)benzamide
Uniqueness
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Biological Activity
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines various pharmacologically relevant moieties, which may confer diverse biological activities. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzamide backbone substituted with a pyrrol group and an oxadiazole moiety attached to a 6-ethoxypyridine . The molecular formula is with a molecular weight of approximately 298.34 g/mol. The structural complexity suggests potential interactions with multiple biological targets.
Anticancer Properties
Research indicates that compounds containing oxadiazole and pyridine derivatives exhibit notable anticancer properties. For instance, similar compounds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanisms for this compound remain to be elucidated but may involve:
- Inhibition of Tumor Growth : Preliminary studies suggest that the compound may inhibit tumor growth in vitro and in vivo.
- Targeting Specific Pathways : Potential interaction with pathways involved in cancer cell survival and proliferation.
Antimicrobial Activity
The presence of the oxadiazole ring is associated with antimicrobial activity against various pathogens. Compounds with similar structures have shown efficacy against bacteria and fungi, indicating that this compound might possess:
- Bactericidal Effects : Effective against gram-positive and gram-negative bacteria.
- Antifungal Properties : Potential activity against common fungal strains.
The precise mechanism of action for N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol-5-y)methyl)-4-(1H-pyrrol-1-y)benzamide is not fully understood; however, it is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell metabolism or microbial growth.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways that lead to apoptosis or growth inhibition.
Comparative Analysis with Similar Compounds
To understand the unique properties of N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol-5-y)methyl)-4-(1H-pyrrol-1-y)benzamide, it is essential to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Contains oxadiazole | Anticancer |
| Compound B | Pyridine derivative | Antimicrobial |
| Compound C | Benzamide backbone | Anti-inflammatory |
The unique combination of functional groups in N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)-4-(1H-pyrrol -1-y)benzamide enhances its potential as a versatile pharmacophore compared to other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
